molecular formula C17H13BrN2O3 B11333254 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11333254
M. Wt: 373.2 g/mol
InChI Key: YSTHTWKBBJBYEK-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with phenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of a bromophenyl group and a phenoxyacetamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H13BrN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21)

InChI Key

YSTHTWKBBJBYEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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